An In-Depth Technical Guide to 5-Fluoro-1-naphthoic Acid
An In-Depth Technical Guide to 5-Fluoro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-naphthoic acid (CAS No. 573-04-6) is a fluorinated aromatic carboxylic acid that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the naphthalene scaffold can profoundly influence the physicochemical and pharmacological properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of 5-Fluoro-1-naphthoic acid, encompassing its chemical identity, synthesis, physicochemical and spectroscopic properties, analytical methods, and its emerging applications in pharmaceutical research. By synthesizing detailed protocols, field-proven insights, and supporting data, this document serves as an essential resource for researchers aiming to leverage this compound in the design and development of novel therapeutic agents.
Introduction: The Strategic Role of Fluorine in Naphthoic Acid Scaffolds
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure provides a well-defined framework for interaction with biological targets. The derivatization of this scaffold, particularly through the introduction of a carboxylic acid moiety to form naphthoic acids, offers a convenient handle for further chemical modification and can influence the pharmacokinetic profile of a molecule.
The incorporation of fluorine into drug candidates is a widely employed strategy in modern drug design.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in a molecule's:
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Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.
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Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.
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Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
5-Fluoro-1-naphthoic acid combines the desirable features of the naphthoic acid scaffold with the strategic advantages of fluorination, making it a valuable starting material for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties.
Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
| Identifier | Value |
| Chemical Name | 5-Fluoro-1-naphthoic acid |
| Synonyms | 5-Fluoronaphthalene-1-carboxylic acid |
| CAS Number | 573-04-6[3] |
| Molecular Formula | C₁₁H₇FO₂[3] |
| Molecular Weight | 190.17 g/mol [3] |
| InChI Key | DEWIOKQDRWFLFW-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white solid | [4] |
| Melting Point | 224-227 °C | [5] |
| Boiling Point | 370.8 ± 15.0 °C (Predicted) | [5] |
| pKa | 3.81 ± 0.10 (Predicted) | [5] |
| LogP | 2.7 (Predicted) | [6] |
Synthesis of 5-Fluoro-1-naphthoic Acid
The synthesis of 5-Fluoro-1-naphthoic acid has been reported in the scientific literature, with a notable procedure described in The Journal of Organic Chemistry.[7] This method utilizes a lithium-halogen exchange followed by electrophilic fluorination. The causality behind this synthetic choice lies in the ability to regioselectively introduce the fluorine atom at the 5-position of the naphthalene ring, a position that can be challenging to functionalize directly.
Synthetic Workflow
The following diagram outlines the key steps in a common synthetic route to 5-Fluoro-1-naphthoic acid.
Caption: Synthetic workflow for 5-Fluoro-1-naphthoic acid.
Detailed Experimental Protocol
The following protocol is a representative synthesis of 5-Fluoro-1-naphthoic acid, adapted from established literature procedures.[7]
Step 1: Protection of the Carboxylic Acid
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To a solution of 5-bromo-1-naphthoic acid in a suitable aprotic solvent (e.g., toluene), add a protecting group reagent (e.g., N,N-dimethylformamide di-tert-butyl acetal).
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Heat the reaction mixture to facilitate the formation of the tert-butyl ester.
-
Upon completion, cool the reaction and purify the protected intermediate by standard workup procedures (e.g., washing with aqueous bicarbonate solution and brine, followed by drying and concentration).
Step 2: Lithium-Halogen Exchange
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Dissolve the protected 5-bromo-1-naphthoate in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to a low temperature (typically -78 °C).
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Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to initiate the lithium-halogen exchange. The formation of the aryllithium intermediate is critical for the subsequent fluorination step.
Step 3: Electrophilic Fluorination
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To the cold solution of the aryllithium intermediate, add a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI).
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Allow the reaction to proceed at low temperature, monitoring for the consumption of the starting material.
Step 4: Deprotection of the Carboxylic Acid
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Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
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Extract the fluorinated ester and concentrate the organic phase.
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Treat the crude ester with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to cleave the tert-butyl protecting group.
Step 5: Isolation and Purification
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After deprotection, the crude 5-Fluoro-1-naphthoic acid can be isolated by precipitation or extraction.
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Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product in high purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Fluoro-1-naphthoic acid. While a comprehensive set of publicly available spectra for this specific compound is limited, data from closely related analogs such as 1-naphthoic acid and other fluorinated naphthoic acids can provide valuable insights for interpretation.[5][8][9][10][11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the carboxylic acid proton (typically >10 ppm). The aromatic region will display a complex pattern of multiplets corresponding to the six protons on the naphthalene ring. The fluorine substitution at the 5-position will induce characteristic splitting patterns in the signals of the neighboring protons.
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¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carboxylic carbon (typically >165 ppm). The eleven aromatic carbons will appear in the region of approximately 110-140 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant, and smaller two- and three-bond couplings will be observed for the adjacent carbons.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 5-position.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluoro-1-naphthoic acid will display characteristic absorption bands:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group, usually around 1700 cm⁻¹.
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C-F stretching vibrations, which can appear in the fingerprint region (1000-1400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometric analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₁₁H₇FO₂ is expected at m/z 190.04. Fragmentation patterns may include the loss of the carboxylic acid group and other characteristic fragments of the naphthalene ring.[9][13]
Analytical Methods
The purity and concentration of 5-Fluoro-1-naphthoic acid can be reliably determined using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not widely published, a robust reverse-phase HPLC method can be developed based on protocols for similar aromatic carboxylic acids.[15][16][17]
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing and validating an HPLC method for the analysis of 5-Fluoro-1-naphthoic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 573-04-6|5-Fluoro-1-naphthoic acid|BLD Pharm [bldpharm.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-Hydroxy-1-naphthoic acid | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 11. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 12. 1-Naphthoic acid(86-55-5) IR Spectrum [chemicalbook.com]
- 13. 1-Naphthoic acid(86-55-5) MS spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. benchchem.com [benchchem.com]
- 16. Separation of 5-Hydroxy-1-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
